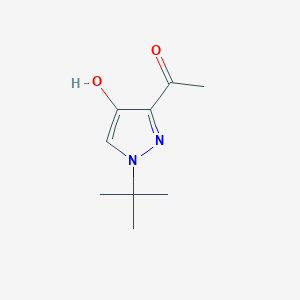
2-(5-フルオロピリジン-2-イル)アセトニトリル
概要
説明
2-(5-Fluoropyridin-2-YL)acetonitrile is a fluorinated pyridine derivative with the molecular formula C7H5FN2 and a molecular weight of 136.13 g/mol . This compound is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and a nitrile group attached to the 2-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
2-(5-Fluoropyridin-2-YL)acetonitrile is used in a wide range of scientific research applications:
作用機序
Mode of Action
It is known that fluorinated pyridines, such as 2-(5-fluoropyridin-2-yl)acetonitrile, can interact with various biological targets due to the presence of the fluorine atom .
Biochemical Pathways
Fluorinated pyridines have been shown to interact with various biochemical pathways, potentially affecting cellular processes .
Pharmacokinetics
It is known that the compound is a liquid at room temperature, which may influence its bioavailability .
Result of Action
Fluorinated pyridines have been shown to have unique physical, chemical, and biological properties due to the presence of the fluorine atom .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(5-Fluoropyridin-2-YL)acetonitrile. For instance, the compound’s stability may be affected by temperature and storage conditions . .
生化学分析
Biochemical Properties
2-(5-Fluoropyridin-2-YL)acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The nature of these interactions often involves the binding of 2-(5-Fluoropyridin-2-YL)acetonitrile to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
2-(5-Fluoropyridin-2-YL)acetonitrile influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 2-(5-Fluoropyridin-2-YL)acetonitrile can alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it may impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of 2-(5-Fluoropyridin-2-YL)acetonitrile involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For instance, 2-(5-Fluoropyridin-2-YL)acetonitrile may inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates . This inhibition can lead to changes in the levels of various metabolites and affect cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-Fluoropyridin-2-YL)acetonitrile can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-(5-Fluoropyridin-2-YL)acetonitrile is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to 2-(5-Fluoropyridin-2-YL)acetonitrile can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 2-(5-Fluoropyridin-2-YL)acetonitrile vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes. For example, high doses of 2-(5-Fluoropyridin-2-YL)acetonitrile have been associated with toxic effects, including liver damage and oxidative stress . It is important to determine the threshold doses that elicit specific biological responses to ensure safe and effective use in research.
Metabolic Pathways
2-(5-Fluoropyridin-2-YL)acetonitrile is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can be metabolized into different products, which may have distinct biological activities
Transport and Distribution
The transport and distribution of 2-(5-Fluoropyridin-2-YL)acetonitrile within cells and tissues are influenced by various factors. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, 2-(5-Fluoropyridin-2-YL)acetonitrile may localize to specific cellular compartments, affecting its activity and function. The distribution of the compound within tissues can also impact its overall biological effects.
Subcellular Localization
The subcellular localization of 2-(5-Fluoropyridin-2-YL)acetonitrile is an important aspect of its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 2-(5-Fluoropyridin-2-YL)acetonitrile may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 2-(5-Fluoropyridin-2-YL)acetonitrile is crucial for elucidating its mechanism of action.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoropyridin-2-YL)acetonitrile typically involves the fluorination of pyridine derivatives. One common method is the diazotization of substituted 2-aminopyridines followed by a fluorination reaction . For example, 2-amino-5-fluoropyridine can be synthesized from 2-amino-5-nitropyridine through a series of transformations including acetylation, reduction, diazotization, and the Schiemann reaction .
Industrial Production Methods
Industrial production methods for 2-(5-Fluoropyridin-2-YL)acetonitrile often involve large-scale fluorination processes using fluorinating agents such as hydrogen fluoride (HF) or other fluorine-containing reagents. These methods are designed to maximize yield and purity while minimizing the production of hazardous by-products .
化学反応の分析
Types of Reactions
2-(5-Fluoropyridin-2-YL)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.
Oxidation and Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) are used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include amines or carboxylic acids derived from the nitrile group.
類似化合物との比較
Similar Compounds
2-(5-Fluoropyridin-3-YL)acetonitrile: Similar in structure but with the fluorine atom at the 3-position.
2-(5-Chloro-3-fluoropyridin-2-YL)acetonitrile: Contains both chlorine and fluorine substituents.
Uniqueness
2-(5-Fluoropyridin-2-YL)acetonitrile is unique due to the specific positioning of the fluorine atom, which imparts distinct chemical and biological properties. This positioning can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
2-(5-fluoropyridin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZUOWYTUQYRMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697146 | |
| Record name | (5-Fluoropyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960371-08-8 | |
| Record name | 5-Fluoro-2-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=960371-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Fluoropyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-trifluoroethyl N-[2-(4-methylpiperazin-1-yl)phenyl]carbamate hydrochloride](/img/structure/B1441574.png)



![[1-(Morpholin-4-yl)cyclopentyl]methanamine dihydrochloride](/img/structure/B1441582.png)
![4-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}benzoic acid](/img/structure/B1441584.png)



![1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride](/img/structure/B1441590.png)




